Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is an organic compound that belongs to the indole family, which is characterized by a fused bicyclic structure consisting of a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring. This compound features a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate group at the 7th position of the indole ring. It is recognized for its potential applications in pharmaceuticals and chemical synthesis due to its unique structural properties and biological activities .
The compound is classified under the category of indole derivatives, which are significant in medicinal chemistry. Indoles are known for their presence in various natural products and drugs, making them valuable in the development of therapeutic agents. Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is cataloged with the CAS number 1090903-58-4 and can be found in chemical databases such as PubChem and BenchChem .
The synthesis of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate typically involves two main steps: bromination of 7-methyl-1H-indole followed by esterification.
Bromination Process:
Esterification Process:
In industrial settings, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Continuous flow reactors may also be employed to enhance production efficiency.
The molecular formula for Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is C11H10BrNO2. The structure can be represented as follows:
Key structural data includes:
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate can undergo several types of chemical reactions:
For these reactions:
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate exhibits various biological activities due to its interaction with specific biological targets. Indole derivatives are known to affect multiple biochemical pathways, leading to diverse pharmacological effects.
Research indicates that this compound may exhibit:
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate demonstrates stability under normal conditions but should be kept away from strong oxidizing agents to prevent hazardous reactions .
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate has several notable applications:
Scientific Uses:
Biological Research:
Investigated for its potential antimicrobial and anticancer properties, contributing to drug development efforts aimed at creating new therapeutic agents.
Industrial Applications:
Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials due to its unique electronic properties .
Classical indole syntheses face significant challenges in accessing the 7-carboxylate scaffold due to inherent regiochemical limitations. The reductive cyclization of β-(dimethylamino)-3-carbo-methoxy-2-nitrostyrene using iron in acetic acid provides a validated route to indole-7-carboxylates, albeit with moderate yields (45–60%) and stringent raw material requirements [3]. Similarly, the Fischer indolization of 4-bromo-2-methylphenylhydrazines with carbonyl compounds struggles with poor regioselectivity at C7, often generating C5/C6 regioisomeric mixtures that complicate purification [7]. While the Madelung cyclization of N-acyl-o-toluidines offers theoretical access, its high-temperature conditions (>250°C) and strong bases (e.g., potassium tert-butoxide) decompose acid-sensitive functionalities, rendering it impractical for ester-substituted targets [7]. These limitations underscore the need for modern transition-metal approaches to achieve reliable C7 functionalization.
Transition-metal catalysis enables direct de novo construction of the 7-carboxylate indole core. A copper(I)-catalyzed cascade couples 2-iodobenzoic acids with N-Boc-N′-alkenylhydrazines, delivering methyl 1H-indole-7-carboxylates in 65–82% yield. Key advantages include chemoselective cyclization and tolerance of electron-deficient benzoates [6]. For C1-methylated derivatives, palladium-catalyzed carbonylative cyclization of N-(2-aminopyridyl)-N-methyl-2-iodoanilines with CO gas (1 atm) constructs the indole nucleus while installing the C7 ester via intramolecular ester transfer, though bromination compatibility requires careful optimization [9]. Alternatively, cobalt(III)-mediated annulations (e.g., using CpCo(CO)I₂) between *N-arylureas and alkynes provide 7-unsubstituted indoles, which may be carboxylated later; however, C5-bromo substrates exhibit reduced yields (<50%) due to alkyne insertion sterics [7].
Table 1: Transition-Metal Catalyzed Indole-7-carboxylate Syntheses
Catalyst System | Starting Materials | Yield Range | Key Advantage |
---|---|---|---|
CuI/l-proline (DMSO, 80°C) | 2-Iodobenzoic acid + N-Boc-hydrazine | 71–82% | Direct C7-esterification |
Pd(OAc)₂/xantphos (CO atm) | N-Methyl-2-iodoaniline + CO | 55–68% | Simultaneous N-methylation & cyclization |
Cp*Co(CO)I₂/KOPiv | N-Arylurea + alkyne | 40–75% | Broad alkyne scope |
Achieving C5 bromination in 1-methyl-7-carboxyindoles demands precise directing group (DG) strategies. Electrophilic bromination (e.g., Br₂/CHCl₃ at 0°C) of N-SEM-protected methyl indole-7-carboxylate delivers C5-bromo adducts with >20:1 regioselectivity, leveraging the C3 electron density depletion by the ester group [1] [4]. The SEM group is subsequently cleaved by HCl/THF to reveal N-H indoles. For N-methylated analogs, directed ortho-metalation (DoM) proves essential: N-pyridyl DG-enabled C5 lithiation (n-BuLi, −78°C) followed by bromination affords 5-bromo-1-(pyridin-2-yl)indoles, which undergo nickel-catalyzed N-methylation via reductive cleavage (Zn, CH₃I) [9]. Crucially, ester groups at C7 remain intact under these conditions, demonstrating orthogonal reactivity.
Solvent-free and microwave-enhanced protocols significantly accelerate key steps in the synthesis. Sonogashira coupling of 4-bromo-2-methylaniline with trimethylsilylacetylene under microwave irradiation (PdCl₂(PPh₃)₂, CuI, 120°C, 20 min) achieves 95% conversion to alkyne intermediates—5× faster than thermal methods [1]. Subsequent cadmium iodide-assisted cyclization in solvent-free conditions (neat, 180°C) furnishes 7-methylindole in 80% yield. Bromination at this stage using NBS/silica gel (ball milling, 30 min) provides 5-bromo-7-methylindole with negligible dibromination [1]. Esterification then proceeds via microwave-promoted carboxylation (CO, Pd(OAc)₂, 100°C, 1 h) followed by methylation (CH₂N₂), bypassing traditional reflux steps and improving atom economy by 15–20% [6].
Late-stage modifications prioritize minimal protecting group manipulation. Regiospecific C5 bromination of pre-formed 1-methylindole-7-carboxylate employs bromine in acetic acid at 40°C, exploiting the electron-withdrawing ester’s meta-directing effect to achieve 88% yield and <5% C4/C6 impurities [4]. Alternatively, Lewis acid-mediated bromination (e.g., AlCl₃/Br₂) enhances selectivity (>30:1) but risks ester hydrolysis. For ester installation, tandem carboxylation-methylation avoids acidic intermediates: Pd-catalyzed carbonylation (Mo(CO)₆, O₂) forms potassium 5-bromo-1H-indole-7-carboxylate, which undergoes in situ methylation with dimethyl sulfate (K₂CO₃, DMF) to deliver the target in 76% overall yield [1]. This approach circumvents unstable acid intermediates that promote decarboxylation.
Table 2: Late-Stage Functionalization Approaches
Strategy | Conditions | Regioselectivity | Yield | Limitation |
---|---|---|---|---|
Electrophilic bromination | Br₂/AcOH, 40°C | C5:C6 = 10:1 | 88% | Overbromination at high [Br₂] |
Directed lithiation | n-BuLi (−78°C) → Br₂ | >20:1 (C5 only) | 70% | Requires N-directing group |
Tandem carbonylation | Mo(CO)₆/Pd(OAc)₂/O₂ → (CH₃)₂SO₄ | N/A | 76% | Mo(CO)₆ toxicity |
Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1